

Molecular weight and formula for 5-Methyl-5-hexen-2-one

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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

Cat. No.: B1580765

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5-Methyl-5-hexen-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C₇H₁₂O

Molecular Weight: 112.17 g/mol [\[1\]](#)

This technical guide provides an in-depth overview of **5-Methyl-5-hexen-2-one**, a ketone compound with applications in the flavor and fragrance industries. This document consolidates key chemical and physical properties, safety data, and a detailed experimental protocol for its synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **5-Methyl-5-hexen-2-one**, providing a quick reference for laboratory and research applications.

Property	Value	Reference
Molecular Weight	112.17 g/mol	[1]
CAS Number	3240-09-3	[2]
Density	0.865 g/mL at 25 °C	
Boiling Point	148-149 °C	
Refractive Index	1.431 (n ₂₀ /D)	
Flash Point	42 °C (107.6 °F) - closed cup	
FEMA Number	3365	[1]

Experimental Protocol: Synthesis of 5-Methyl-5-hexen-2-one

A common and cost-effective method for the synthesis of **5-Methyl-5-hexen-2-one** is through the alkylation of an acetoacetic ester followed by cleavage.[\[3\]](#) The following protocol is based on the "Organic Syntheses Method".[\[3\]](#)

Materials:

- Acetoacetic ester
- Methallyl chloride
- Sodium ethoxide
- Ethanol
- Sodium hydroxide (10% aqueous solution)
- Sodium chloride
- Diphenyl ether

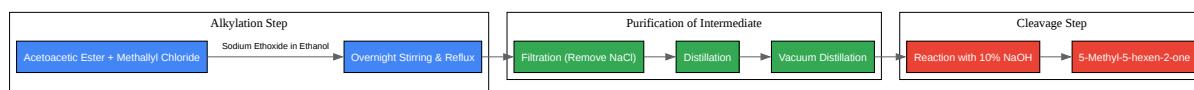
Procedure:

- **Alkylation:** React acetoacetic ester with methallyl chloride in the presence of sodium ethoxide in an ethanol solution.
- **Reflux:** Stir the reaction mixture continuously overnight and then reflux for an additional hour.
- **Extraction:** After reflux, filter the mixture to remove the precipitated sodium chloride.
- **Washing:** Wash the acquired material with ethanol.
- **Distillation:** Distill the ethanol solution under normal atmospheric pressure.
- **Vacuum Distillation:** Perform a second distillation under reduced pressure (90-110°C/15mmHg) to obtain 3-methyl-4-carboethoxyhexan-5-one.
- **Cleavage:** React the purified ketoester with a 10% aqueous solution of sodium hydroxide.
- **Final Purification:** The resulting product, **5-Methyl-5-hexen-2-one**, can be further purified by distillation.

This method typically results in a yield of approximately 51%.[\[3\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Methyl-5-hexen-2-one** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **5-Methyl-5-hexen-2-one**.

Biological Activity and Potential Applications

5-Methyl-5-hexen-2-one is primarily utilized as a flavoring and fragrance agent, found naturally in hazelnuts and the plant *Pulchea arabica*.^[3] Its characteristic odor is described as fatty, green, and citrus-like.^[1]

From a drug development perspective, the α,β -unsaturated ketone moiety in its structure suggests potential for biological activity. Such compounds can undergo Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This reactivity could lead to various cellular effects, including cytotoxicity and enzyme inhibition. While specific research on the biological pathways affected by **5-Methyl-5-hexen-2-one** is limited, related α,β -unsaturated ketones have been investigated for their potential antimicrobial and cytotoxic properties. Further research is warranted to explore the therapeutic or toxicological profile of this compound.

Spectroscopic Data

Detailed spectroscopic data, including ^1H NMR, ^{13}C NMR, and mass spectrometry, are available for **5-Methyl-5-hexen-2-one** through various chemical databases, which are essential for its identification and characterization in a research setting.

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References

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